molecular formula C11H19NO4S B8674821 4-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate CAS No. 820972-51-8

4-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate

Cat. No. B8674821
M. Wt: 261.34 g/mol
InChI Key: GHULUCSDPHYCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285368B2

Procedure details

In a nitrogen atmosphere, 115 g of methanesulfonyl chloride was added dropwise to a mixture of 115 g of 4-aminocyclohexanol, 212 g of triethylamine and 1,000 g of N,N-dimethylformamide at −20° C. The mixture was stirred for one hour, after which 105 g of methacryloyl chloride was added dropwise at −20° C. The mixture was gradually warmed to room temperature and then stirred for 5 hours. The reaction mixture was subjected to conventional aqueous work-up and purified by column chromatography, obtaining 196 g of 4-[(methylsulfonyl)amino]cyclohexyl methacrylate. The yield was 75% based on the 4-aminocyclohexanol.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][CH:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1.C(N(CC)CC)C.[C:21](Cl)(=[O:25])[C:22]([CH3:24])=[CH2:23]>CN(C)C=O>[C:21]([O:13][CH:10]1[CH2:11][CH2:12][CH:7]([NH:6][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:8][CH2:9]1)(=[O:25])[C:22]([CH3:24])=[CH2:23]

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
115 g
Type
reactant
Smiles
NC1CCC(CC1)O
Name
Quantity
212 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1CCC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 196 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.